6-Phosphoxyhexyl acrylate 6-Phosphoxyhexyl acrylate
Brand Name: Vulcanchem
CAS No.: 85589-95-3
VCID: VC17033509
InChI: InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13)
SMILES:
Molecular Formula: C9H17O6P
Molecular Weight: 252.20 g/mol

6-Phosphoxyhexyl acrylate

CAS No.: 85589-95-3

Cat. No.: VC17033509

Molecular Formula: C9H17O6P

Molecular Weight: 252.20 g/mol

* For research use only. Not for human or veterinary use.

6-Phosphoxyhexyl acrylate - 85589-95-3

Specification

CAS No. 85589-95-3
Molecular Formula C9H17O6P
Molecular Weight 252.20 g/mol
IUPAC Name 6-phosphonooxyhexyl prop-2-enoate
Standard InChI InChI=1S/C9H17O6P/c1-2-9(10)14-7-5-3-4-6-8-15-16(11,12)13/h2H,1,3-8H2,(H2,11,12,13)
Standard InChI Key UNLGHUTUQNFLSO-UHFFFAOYSA-N
Canonical SMILES C=CC(=O)OCCCCCCOP(=O)(O)O

Introduction

Structural and Nomenclatural Clarification

Common Misnomers and Analogues

  • Phenoxyethyl acrylate (PEA): A related monomer with a phenoxy group at the ethyl position (CAS 48145-04-6), used in adhesives and UV-curable resins .

  • n-Hexyl acrylate: A simpler analogue with a linear hexyl chain (CAS 2499-95-8), noted for its combustible nature and aquatic toxicity .

Synthesis and Modification of Acrylate Derivatives

Acrylate monomers are typically synthesized via esterification of acrylic acid with alcohols or through radical polymerization techniques.

RAFT Polymerization for Acrylate Grafting

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a controlled radical method used to graft polyacrylates onto natural polymers like cellulose. For example:

  • Cellulose functionalization: Bagasse cellulose is modified with a RAFT agent (e.g., 3-(((benzylthio)carbonothioyl)thio)propanoic acid) via Steglich esterification .

  • Acrylate grafting: Acrylic acid (AA) and methyl methacrylate (MMA) are polymerized onto cellulose-RAFT macroinitiators, yielding materials with enhanced adsorption properties for metal ions like Ca2+\text{Ca}^{2+}, Cu2+\text{Cu}^{2+}, and Pb2+\text{Pb}^{2+} .

Table 1: Key Parameters for RAFT-Mediated Grafting

ParameterValue/Description
Reaction Temperature70°C
Initiator2,2′-Azobis(2-methylpropionamidine) dihydrochloride (V50)
Monomer Feed Ratios (AA:MMA)100:0, 75:25, 50:50, 25:75, 0:100
Post-Polymerization TreatmentSoxhlet extraction with water/THF

Physicochemical Properties of Hexyl Acrylate Derivatives

While data specific to 6-Phosphoxyhexyl acrylate are absent, the following properties are reported for structurally similar compounds:

6-(4-Hydroxyphenoxy)hexyl Acrylate

  • Molecular Formula: C15H20O4\text{C}_{15}\text{H}_{20}\text{O}_4

  • Molecular Weight: 264.32 g/mol .

  • Synonyms: 4-[(6-Acryloxy)hexyloxy]phenol, 4-(6-Acryloyloxyhex-1-yloxy)phenol .

n-Hexyl Acrylate

  • Viscosity: 9 mPa·s at 20°C .

  • Refractive Index: nD20=1.517n_D^{20} = 1.517 .

  • Glass Transition Temperature (TgT_g): -22°C .

Applications in Industrial and Biomedical Contexts

Acrylate derivatives are valued for their versatility in polymer synthesis and functional material design.

Adhesives and Coatings

  • Phenoxyethyl acrylate (PEA): Exhibits strong adhesion and dispersion capabilities, making it suitable for pressure-sensitive adhesives .

  • n-Hexyl acrylate: Used in automotive coatings and inks due to its balance of flexibility and durability .

Environmental Remediation

  • Cellulose-grafted acrylates: Demonstrate high adsorption capacity for heavy metals, offering a sustainable solution for wastewater treatment .

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